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molecular formula C11H12O3 B8521726 3-Allyloxymethyl-benzoic acid

3-Allyloxymethyl-benzoic acid

Cat. No. B8521726
M. Wt: 192.21 g/mol
InChI Key: YRSQNGWISDQLIF-UHFFFAOYSA-N
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Patent
US08466199B2

Procedure details

The reaction of allyl alcohol and 3-chloromethyl-benzoic acid in the presence of sodium hydride was performed as described for Compound 37 to give 3-Allyloxymethyl-benzoic acid as colorless oil. 1H-NMR (400 MHz, d6-DMSO): 7.90 (m, 1 arom.H); 7.85 (m, 1 arom.H); 7.55 (m, 1 arom.H); 7.47 (m, 1 arom.H); 5.92 (m, —CH═CH2); 5.30, 5.16 (2 d-like, —CH═CH2); 4.52 (s, —OCH2—C6H4); 4.00 (d-like, CH2═CHCH2O). 13C-NMR (100 MHz, d6-DMSO): 167.24 (—C═O); 138.98; 135.04; 131.77; 130.80; 128.56; 128.34; 128.14; 116.60; 70.70; 70.55.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)C=C.ClCC1C=C(C=CC=1)C(O)=O.[H-].[Na+].[CH3:18][C:19](=C)[CH2:20][O:21][CH2:22][C:23]1[CH:24]=[C:25]([CH:29]=[CH:30][CH:31]=1)[C:26]([OH:28])=[O:27]>>[CH2:20]([O:21][CH2:22][C:23]1[CH:24]=[C:25]([CH:29]=[CH:30][CH:31]=1)[C:26]([OH:28])=[O:27])[CH:19]=[CH2:18] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1C=C(C(=O)O)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Compound 37
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(COCC=1C=C(C(=O)O)C=CC1)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OCC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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